molecular formula C11H13FO2 B7873525 4-(4-Fluorophenyl)oxan-4-ol

4-(4-Fluorophenyl)oxan-4-ol

Cat. No.: B7873525
M. Wt: 196.22 g/mol
InChI Key: TWJKAYDWODALSN-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)oxan-4-ol is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is also known by its IUPAC name, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-ol . This compound features a tetrahydropyran ring substituted with a fluorophenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 4-(4-Fluorophenyl)oxan-4-ol typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-Fluorophenyl)oxan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and acid.

Scientific Research Applications

4-(4-Fluorophenyl)oxan-4-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

4-(4-Fluorophenyl)oxan-4-ol can be compared with similar compounds such as:

    4-(4-Chlorophenyl)oxan-4-ol: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Bromophenyl)oxan-4-ol: Similar structure but with a bromine atom instead of fluorine.

    4-(4-Methylphenyl)oxan-4-ol: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-(4-fluorophenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJKAYDWODALSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339223-85-6
Record name 4-(4-fluorophenyl)oxan-4-ol
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